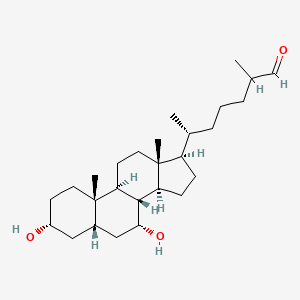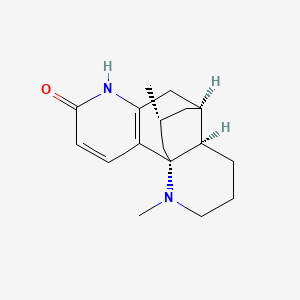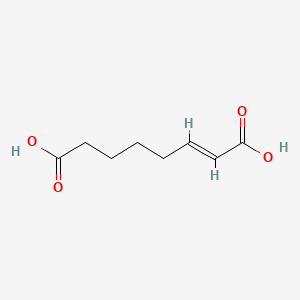
2-Octenedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Octenedioic acid, also known as 2-octenedioate, belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. This compound is slightly soluble (in water) and a weakly acidic compound (based on its pKa). This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the cytoplasm and adiposome.
This compound is an unsaturated fatty acid.
Scientific Research Applications
Metabolic Origins and Identification in Human Urine
- Metabolic Origins in Dicarboxylic Aciduria: 2-Octenedioic acid is identified in the metabolic pathways related to the oxidation of oleic and linoleic acids. It is involved in the formation of various unsaturated dicarboxylic acids in urine, indicating its role in metabolic processes related to fatty acid oxidation (Jin & Tserng, 1990).
- Identification in Human Urine: This compound is also found in human urine, especially in cases of enhanced or inhibited fatty acid metabolism. Its presence in urine is a significant marker in the study of dicarboxylic aciduria (Jin & Tserng, 1989).
Applications in Chemical and Material Science
- Extraction and Reactive Properties: this compound is studied for its extraction capabilities using various solvents. This includes investigations into the extraction efficiency and distribution coefficients in different diluents, highlighting its potential in chemical processes (Günyeli et al., 2014).
- Electrochromic Properties in Polymers: The compound has been utilized in the synthesis of conducting polymers. Its electrochromic properties, such as color changes in response to electronic transitions, are of interest in material science for applications like display technologies (Camurlu et al., 2005).
Biomedical Research
- Metal-chelating Antioxidant Properties: In the context of medicinal chemistry, this compound derivatives have been studied for their metal-chelating antioxidant properties. This has implications for therapeutic applications, particularly in treating conditions like diabetic polyneuropathy (Ou et al., 1995).
Catalytic and Organic Chemistry
- Catalytic Cracking for Renewable Energies: Its role in the catalytic conversion of triglycerides to hydrocarbons is noteworthy. This process is important for developing new technologies that exploit renewable energies, showing its potential in sustainable chemistry (Billaud et al., 2001).
- Decarboxylative Coupling in Organic Synthesis: The compound is used in palladium-catalyzed decarboxylative coupling reactions with aryl halides, highlighting its utility in sophisticated organic synthesis processes (Moon et al., 2009).
properties
CAS RN |
5698-50-0 |
|---|---|
Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
(Z)-oct-2-enedioic acid |
InChI |
InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6-8(11)12/h3,5H,1-2,4,6H2,(H,9,10)(H,11,12)/b5-3- |
InChI Key |
BNTPVRGYUHJFHN-HYXAFXHYSA-N |
Isomeric SMILES |
C(CCC(=O)O)C/C=C\C(=O)O |
SMILES |
C(CCC(=O)O)CC=CC(=O)O |
Canonical SMILES |
C(CCC(=O)O)CC=CC(=O)O |
Other CAS RN |
5698-50-0 |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





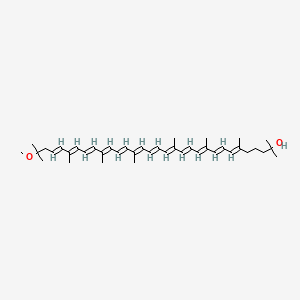

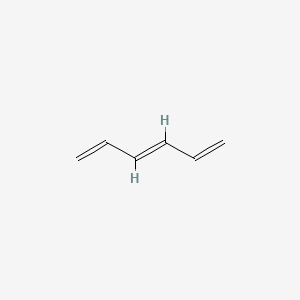

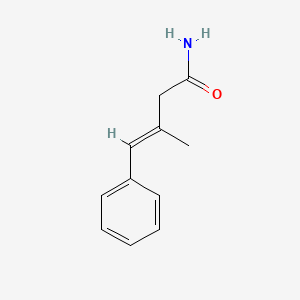
![6-[(1E,3E,5E)-6-[(2S,3S,3aS,4S,5S,6aR)-2-ethyl-3,4-dihydroxy-3,3a-dimethyl-2,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B1239294.png)
![(1S,2R,3R,4S,5R,6S,8R,9R,13S,16S,17R,18S)-11-ethyl-13-(hydroxymethyl)-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9-diol](/img/structure/B1239295.png)

